molecular formula C14H19NO2S B2842876 2-Methoxy-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone CAS No. 1797906-60-5

2-Methoxy-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone

Cat. No.: B2842876
CAS No.: 1797906-60-5
M. Wt: 265.37
InChI Key: GJQZOTNXUVZALQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds, such as 1,5-benzothiazepines, involves the construction of a seven-membered heteroring from the elements of open chains, and reactions involving ring expansion . The solution phase synthesis of 2,3-dihydro-1,5-benzothiazepines was carried out by heating under reflux of α, β -unsaturated ketones with o -aminothiophenol in dry acidic MeOH in the presence of drops of glacial CH3COOH .


Chemical Reactions Analysis

The chemical reactions of similar compounds, such as 1,5-benzothiazepines, have been studied . These reactions proceed successfully at equimolar ratio of reagents under very mild conditions at 18–20°C in methanol, in the absence of a catalyst .

Scientific Research Applications

Antioxidative Properties

  • Phenylpropanoids, similar in structure to 2-Methoxy-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone, have been found to possess antioxidative properties. For instance, a study by Kikuzaki et al. (1999) on Pimenta dioica berries identified phenylpropanoids that inhibited the autoxidation of linoleic acid (Kikuzaki et al., 1999).

Chromatographic Analysis

  • The compound has been used in chromatographic analyses. Gatti et al. (1990) explored the use of a similar compound as a fluorogenic labeling reagent for high-performance liquid chromatography (HPLC) of biologically important thiols (Gatti et al., 1990).

Synthesis and Application in Organic Chemistry

  • It has applications in the synthesis of various organic compounds. For example, Parameshwarappa et al. (2009) discussed the synthesis of thiazole substituted coumarins, indicating the broader use of similar compounds in organic synthesis (Parameshwarappa et al., 2009).
  • Shruthi et al. (2019) described the synthesis of a novel heterocyclic compound using a method that could potentially involve compounds like this compound (Shruthi et al., 2019).

Bioremediation and Environmental Applications

  • A study by Raj et al. (2014) focused on bioremediation of pulp and paper mill effluent using a laccase-producing Paenibacillus sp., which could potentially involve similar compounds (Raj et al., 2014).

Properties

IUPAC Name

2-methoxy-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2S/c1-17-11-14(16)15-8-7-13(18-10-9-15)12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJQZOTNXUVZALQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCC(SCC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.